2-Bromo-3-fluoro-5-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCQLBCUTSWLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Class of Substituted Aromatic Amines
Aniline (B41778) (C₆H₅NH₂), the simplest aromatic amine, consists of an amino group (-NH₂) attached to a phenyl ring. geeksforgeeks.org It serves as the parent structure for a vast class of compounds known as substituted anilines. The chemical nature of aniline is defined by the interplay between the electron-donating amino group and the aromatic ring. The nitrogen's lone pair of electrons is delocalized into the benzene (B151609) ring's π-system, which makes the ring electron-rich and more reactive towards electrophilic substitution than benzene itself. qorganica.comwikipedia.org This delocalization, however, also reduces the availability of the lone pair for protonation, rendering aniline a weaker base (pKaH ≈ 4.6) compared to aliphatic amines. geeksforgeeks.orgwikipedia.org
In 2-Bromo-3-fluoro-5-nitroaniline, the amino group is influenced by three distinct electron-withdrawing substituents. The nitro group is a powerful deactivating group, while the bromine and fluorine atoms further decrease the electron density on the nitrogen atom through their inductive effects. This combination results in a molecule with a significantly less basic amino group compared to aniline. The structure of the aniline core is also affected; the amine group in aniline is slightly pyramidal, and the degree of this pyramidalization is sensitive to substituent effects. wikipedia.org Electron-withdrawing groups tend to favor a more planar structure. wikipedia.orgresearchgate.net
Table 1: Effect of Substituents on the Basicity of Aniline This table displays the experimental pKb values for aniline with various substituents, illustrating their electronic influence. A higher pKb value indicates a weaker base.
| Substituent (Position) | pKb Value |
| H (None) | 9.4 |
| p-Fluoro | 9.3 |
| p-Bromo | 10.1 |
| m-Nitro | 11.5 |
| p-Nitro | 13.0 |
| Data sourced from publicly available pKb tables for substituted anilines. qorganica.com |
Significance of Multifunctionalized Anilines in Synthetic Methodologies
Anilines bearing multiple, distinct functional groups—often termed multifunctionalized anilines—are exceptionally valuable in organic synthesis. The presence of several reactive sites on a single, relatively simple scaffold allows for a programmed, stepwise approach to constructing highly complex target molecules. This versatility makes them prized intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net
The strategic arrangement of functional groups, as seen in 2-Bromo-3-fluoro-5-nitroaniline, offers chemists a toolkit for selective transformations. For instance:
The amino group can be diazotized and replaced, or it can participate in condensation reactions to form heterocycles.
The nitro group can be readily reduced to an amino group, providing a new site for functionalization and enabling the synthesis of phenylenediamines. evitachem.com
The bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
The fluorine atom can influence the molecule's conformational preferences and metabolic stability, a desirable trait in medicinal chemistry.
This built-in functionality is exploited in various synthetic strategies. For example, highly functionalized anilines are used as key precursors in the synthesis of carbazoles and quinazolines. researchgate.net In materials science, aniline (B41778) derivatives are being incorporated into complex structures like perylene (B46583) diimides to create functional supramolecular polymers with tailored optoelectronic properties. bris.ac.uk Furthermore, aniline oligomers have been developed into multifunctional sensors capable of detecting specific metal ions. nih.gov
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide insights into the electronic environment of each nucleus. For 2-Bromo-3-fluoro-5-nitroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete structural assignment.
Proton (¹H) NMR Analysis of Aromatic and Amine Protons
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the protons in the molecule. The aromatic region of the spectrum is of particular interest, as the chemical shifts and coupling patterns of the two aromatic protons are diagnostic of the substitution pattern on the benzene (B151609) ring.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of this compound have been reported to appear as a multiplet in the range of δ 7.43-7.32 ppm. google.com This multiplet arises from the spin-spin coupling between the two non-equivalent aromatic protons and their coupling to the fluorine atom. The electron-withdrawing nature of the nitro group and the halogens (bromine and fluorine) deshields these protons, causing them to resonate at a relatively high chemical shift.
The amine protons (-NH₂) typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. For this compound, a broad singlet corresponding to the two amine protons has been observed at approximately δ 4.63 ppm. google.com The broadness of this peak is a characteristic feature of amine protons in ¹H NMR spectra.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.43-7.32 | Multiplet | 2H |
| Amine-H | 4.63 | Broad Singlet | 2H |
Carbon-13 (¹³C) NMR for Aromatic Framework Characterization
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom, and its chemical shift would be indicative of the electronic environment around it. Furthermore, the coupling of the fluorine atom to the adjacent aromatic protons would result in a splitting of the fluorine signal, providing valuable information about the connectivity. The magnitude of the fluorine-proton coupling constants (J-coupling) would help to confirm the position of the fluorine atom relative to the protons on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To definitively assign the signals in the ¹H and ¹³C NMR spectra and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the two aromatic protons, showing a cross-peak that connects their respective signals. This would confirm their adjacent positions on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlation between the aromatic protons and the carbon atoms to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the amine, nitro, and carbon-halogen bonds, as well as the vibrations of the aromatic ring.
The FTIR and Raman spectra would be expected to show characteristic bands for:
N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. These often appear as two distinct bands corresponding to the symmetric and asymmetric stretching modes.
N-O stretching vibrations of the nitro group, which are usually strong bands in the infrared spectrum, appearing in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
C-N stretching vibrations of the aromatic amine, typically observed in the 1250-1350 cm⁻¹ range.
C-Br and C-F stretching vibrations , which would appear in the fingerprint region of the spectrum, generally below 1100 cm⁻¹.
Aromatic C-H and C=C stretching and bending vibrations , which give rise to a series of characteristic bands in the infrared and Raman spectra.
A combined analysis of both FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, as some vibrations may be more active in one technique than the other due to selection rules.
Mass Spectrometry (High-Resolution Mass Spectrometry) for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
For this compound (C₆H₄BrFN₂O₂), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated mass would provide strong evidence for the elemental composition of the molecule.
The mass spectrum of this compound would also exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two molecular ion peaks (M⁺ and M+2⁺) of similar intensity, separated by two mass units. A reported mass-to-charge ratio (m/z) of 237.0 for the protonated molecule ([M+H]⁺) corresponds to the molecule containing the ⁸¹Br isotope. google.com
X-ray Diffraction (XRD) Analysis for Solid-State Structure and Crystal Packing
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, researchers can deduce the three-dimensional arrangement of atoms and molecules within the crystal.
For this compound, a single-crystal XRD analysis would provide invaluable information about its solid-state conformation. This would include precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's geometry. Furthermore, XRD analysis would elucidate the crystal packing, revealing how individual molecules of this compound are arranged relative to one another in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the stability and physical properties of the crystalline material.
A hypothetical data table that could be generated from an XRD analysis of this compound is presented below to illustrate the type of information that would be obtained.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.50 |
| b (Å) | 12.20 |
| c (Å) | 4.80 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 438.6 |
| Z | 4 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is a plot of absorbance versus wavelength and provides critical information about the electronic structure of a molecule, particularly the nature of its conjugated systems.
For an aromatic compound like this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro group (a strong electron-withdrawing group) and the amino group (an electron-donating group) in conjugation with the benzene ring is expected to give rise to significant charge-transfer character in some of these transitions.
The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. The bromine and fluorine atoms, as electron-withdrawing halogens, would also influence the electronic transitions, likely causing shifts in the absorption maxima compared to simpler nitroanilines.
By analyzing the UV-Vis spectrum of this compound, one could gain insights into its HOMO-LUMO energy gap, which is a key parameter in understanding its chemical reactivity and potential applications in materials science. Solvatochromism studies, where the spectrum is recorded in solvents of varying polarity, could further probe the nature of the electronic transitions and the change in dipole moment upon excitation.
While a specific spectrum for this compound is not available, the study of other nitroaniline derivatives provides a basis for what might be expected. For instance, the electronic spectra of various nitroanilines have been studied to understand the effects of different substituents on their charge-transfer bands. A hypothetical data table illustrating the kind of information that would be obtained from a UV-Vis spectroscopic analysis is provided below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| Hexane | 350 | 15,000 | π → π |
| Ethanol | 365 | 16,500 | π → π |
| Acetonitrile | 360 | 16,000 | π → π* |
Applications of 2 Bromo 3 Fluoro 5 Nitroaniline As a Versatile Synthetic Intermediate
Role as a Precursor in the Synthesis of Pharmaceutical Building Blocks
The true potential of 2-bromo-3-fluoro-5-nitroaniline in pharmaceuticals lies in its role as a versatile scaffold for creating more complex drug intermediates. The functional groups on the aniline (B41778) ring are ripe for a variety of chemical transformations.
The primary amino group can be a starting point for building larger molecular structures. For instance, it can be acylated or can participate in condensation reactions to form Schiff bases, which are precursors to a wide array of heterocyclic systems. The nitro group, a strong electron-withdrawing group, can be readily reduced to a second amino group, transforming the molecule into a substituted phenylenediamine. worldscientific.comscielo.br Such diamines are crucial building blocks for the synthesis of benzodiazepines, which have sedative and anti-anxiety properties, as well as for certain classes of antiviral and anticancer agents. vulcanchem.comchemicalbook.com
The bromine and fluorine atoms on the ring also play a critical role. They can be substituted through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the introduction of diverse aryl, alkyl, or other functional moieties. researchgate.net This versatility is highly prized in drug discovery for creating libraries of compounds for screening. For example, the related compound 2-bromo-5-fluoroaniline (B94856) is used to synthesize antifungal agents and other bioactive molecules. sigmaaldrich.com Similarly, isomers like 2-bromo-5-fluoro-4-nitroaniline (B1526599) are key intermediates in the synthesis of drugs such as Tezacaftor, used for treating cystic fibrosis. google.com
Table 1: Potential Pharmaceutical Applications of this compound Derivatives
| Potential Derivative Class | Synthetic Transformation | Therapeutic Area |
|---|---|---|
| Benzimidazoles | Reduction of nitro group followed by cyclization | Antiviral, Antifungal, Anticancer |
| Quinoxalines | Reduction of nitro group followed by condensation | Antibacterial, Anticancer |
| Substituted Anilines | Cross-coupling reactions at the bromine site | Kinase Inhibitors, various |
This table represents potential applications based on the reactivity of functional groups present in this compound and the known applications of similarly substituted anilines. Specific research on this isomer is required for validation.
Utility in the Development of Fine Chemicals and Specialty Organic Materials
Beyond pharmaceuticals, the structural features of this compound make it a candidate for applications in fine chemicals and materials science. Nitroaniline derivatives are well-known for their use in the synthesis of dyes and pigments due to the chromophoric nature of the nitro group. cymitquimica.comiucr.org The specific substitution pattern of this compound could lead to the development of specialty dyes with unique colors or properties.
In the realm of material science, halogenated nitroaromatics are used as intermediates for creating advanced materials. lookchem.com The presence of both fluorine and bromine could impart specific properties like thermal stability or flame retardancy to polymers or other materials derived from this compound. Fluorinated organic compounds, in particular, are of great interest for creating materials with tailored electronic properties, such as those used in organic electronics or as liquid crystals.
The reactivity of the molecule allows it to be incorporated into larger polymer chains or to be used as a surface functionalization agent. For example, the amino group could be used to graft the molecule onto a polymer backbone, while the other functional groups remain available for further modification. This could be a strategy for creating functional resins or materials with specific binding or catalytic properties. scielo.br
Strategies for Incorporation into Complex Molecular Architectures and Scaffolds
The incorporation of this compound into more complex molecules would rely on the selective and sequential reaction of its functional groups. The differential reactivity of the bromine and fluorine atoms, along with the amino and nitro groups, allows for a stepwise synthetic approach.
A common strategy would be to first utilize the reactivity of the amino group, for example, by protecting it or using it as a directing group for subsequent reactions. google.com The bromine atom is typically more susceptible to metal-catalyzed cross-coupling reactions than the fluorine atom, allowing for selective functionalization at the C2 position.
Another key transformation is the reduction of the nitro group. This unmasks a second amino group with different reactivity and steric hindrance compared to the first, opening up pathways for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions could be designed to form complex, multi-ring structures, a common strategy in the synthesis of natural products and complex drug molecules. nih.govrsc.org
Table 2: Hierarchy of Potential Reactions for Stepwise Functionalization
| Reaction Type | Targeted Functional Group | Potential Outcome |
|---|---|---|
| Acylation / Alkylation | Amino Group | Protection or introduction of side chains |
| Diazotization | Amino Group | Conversion to other functional groups (e.g., -OH, -CN) |
| Cross-Coupling (e.g., Suzuki, Sonogashira) | Bromo Group | C-C or C-N bond formation |
| Nitro Reduction (e.g., with SnCl2, H2/Pd) | Nitro Group | Formation of a diamine for cyclization |
This table outlines a theoretical strategy for the selective modification of this compound. The precise conditions would require experimental optimization.
Future Research Directions in Synthetic Applications and Analog Design
While the direct applications of this compound are not yet widely documented, its structure points toward several promising areas for future research.
Analog Design for Medicinal Chemistry: A primary research avenue would be the synthesis and biological evaluation of a library of derivatives. By systematically modifying each functional group, researchers could explore the structure-activity relationship (SAR) for various biological targets. For example, creating a series of amides from the amino group or a series of biaryls via cross-coupling at the bromine position could yield novel candidates for kinase inhibitors or other drug classes.
Development of Novel Heterocyclic Scaffolds: The diamino derivative, obtained after nitro reduction, is a rich starting point for creating novel heterocyclic systems. Research could focus on developing new cyclization methods to access unique and complex ring structures that are not easily accessible through other means.
Advanced Materials: Further exploration into the use of this compound in material science is warranted. Its potential as a precursor for fluorinated polymers, high-performance dyes, or even energetic materials could be investigated. The impact of its specific substitution pattern on the photophysical or thermal properties of resulting materials would be a key area of study. researchgate.netresearchgate.net
Catalysis: The development of efficient and selective methods for the synthesis of this compound itself is a crucial first step. Following that, research into its use as a ligand or precursor for catalysts could be another interesting direction.
Q & A
Q. How can researchers confirm the identity and purity of 2-Bromo-3-fluoro-5-nitroaniline?
Methodological Answer:
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify substituent positions and integration ratios. Compare observed chemical shifts with computational predictions (e.g., DFT) or literature data for similar nitroaniline derivatives .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₆H₄BrFN₂O₂, exact mass 233.944) .
- Purity Assessment : Employ reversed-phase HPLC with UV detection (λ ~254 nm) to quantify impurities. Cross-validate with elemental analysis for C, H, N, and Br content .
Q. What are the standard synthetic routes for this compound?
Methodological Answer:
- Nitro Group Introduction : Start with a fluorinated bromoaniline precursor. Nitration via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) ensures regioselectivity, leveraging the directing effects of existing substituents .
- Bromination/Fluorination : For precursors lacking halogens, electrophilic substitution (e.g., using Br₂ in HBr or F₂ gas with catalysts) may be required. Monitor reaction progress via TLC or GC-MS .
- Reduction Alternatives : If starting from nitro precursors (e.g., 2-bromo-3-fluoro-5-nitrobenzene), catalytic hydrogenation (Pd/C, H₂) or Fe/HCl reduction can yield the aniline intermediate .
Q. What are the recommended storage and handling protocols for this compound?
Methodological Answer:
- Storage : Store in airtight containers at room temperature (20–25°C) in a desiccator to prevent moisture absorption. Protect from light to avoid nitro group degradation .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; dust formation may require respiratory protection. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or purity claims?
Methodological Answer:
- Cross-Validation : Compare NMR and MS data across multiple batches or suppliers. For purity discrepancies, use orthogonal methods (e.g., DSC for melting point analysis, X-ray crystallography for structural clarity) .
- Impurity Profiling : LC-MS/MS can identify trace byproducts (e.g., dehalogenated or oxidized derivatives). Quantify using external calibration curves .
Q. What strategies enhance regioselectivity in further functionalization of this compound?
Methodological Answer:
- Directing Effects : The nitro group (-NO₂) is a strong meta-director, while the amino group (-NH₂) activates the ring for electrophilic substitution. To functionalize at specific positions:
- Computational Guidance : DFT calculations (e.g., Fukui indices) predict reactive sites for targeted modifications .
Q. How can thermal and photolytic stability be systematically evaluated?
Methodological Answer:
- Thermal Analysis : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., onset at >150°C for nitro compounds) .
- Photodegradation Studies : Expose samples to UV light (λ = 365 nm) in controlled chambers. Monitor degradation via HPLC and identify breakdown products (e.g., nitroso or azoxy derivatives) .
Q. What computational tools predict the reactivity of this compound in complex reactions?
Methodological Answer:
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. Software like Gaussian or ORCA can simulate transition states for SNAr or Suzuki coupling reactions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions for cross-coupling .
Q. What are emerging applications of this compound in pharmaceutical intermediates?
Methodological Answer:
- Antimicrobial Agents : The nitro group and halogens enhance bioactivity. Screen derivatives against Gram-negative bacteria (e.g., E. coli) via MIC assays .
- Kinase Inhibitors : Use as a scaffold for introducing sulfonamide or urea moieties. Validate inhibitory activity via enzymatic assays (e.g., EGFR kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
